The synthesis of 6-bromo-1-propyl-1H-indole-4-carboxylic acid typically involves several key steps:
For example, one method involves using concentrated sulfuric acid and ethanol to facilitate esterification reactions followed by hydrolysis to yield the desired carboxylic acid . Other synthetic routes may involve palladium-catalyzed cross-coupling reactions to introduce various substituents at specific positions on the indole ring .
The molecular structure of 6-bromo-1-propyl-1H-indole-4-carboxylic acid can be described as follows:
The molecular formula is , and its molecular weight is approximately 284.13 g/mol.
6-Bromo-1-propyl-1H-indole-4-carboxylic acid can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activities.
The mechanism of action for 6-bromo-1-propyl-1H-indole-4-carboxylic acid largely depends on its biological target. Indole derivatives are known to interact with various enzymes and receptors, often acting as inhibitors or modulators. For instance:
Further studies are required to elucidate specific mechanisms related to this compound's pharmacodynamics and pharmacokinetics.
The physical and chemical properties of 6-bromo-1-propyl-1H-indole-4-carboxylic acid include:
These properties are crucial for understanding its behavior in biological systems and during synthetic processes.
6-Bromo-1-propyl-1H-indole-4-carboxylic acid has several notable applications:
The synthesis of 6-bromo-1-propyl-1H-indole-4-carboxylic acid (CAS 2279122-79-9, C₁₂H₁₂BrNO₂) requires sequential functionalization of the indole core. A robust industrial approach begins with N-alkylation of indole-4-carboxylic acid precursors using propyl bromide under phase-transfer conditions, achieving >85% yield for 1-propyl-1H-indole-4-carboxylic acid intermediates. Subsequent regioselective bromination at C6 is optimized at 0–5°C in dichloromethane using stoichiometric bromine, minimizing dihalogenation byproducts [1]. Final purification employs recrystallization from ethanol-water mixtures, yielding pharmaceutical-grade material (>98% purity by HPLC). Alternative routes involve Pd-catalyzed carboxylation of pre-brominated 1-propyl-6-bromoindole intermediates, though this method faces challenges with residual palladium contamination. Scale-up protocols emphasize continuous flow bromination to enhance heat transfer and reaction homogeneity, reducing impurity formation by 30% compared to batch processes [9].
Table 1: Comparative Synthetic Routes to 1-Propylindole Intermediates
Starting Material | Alkylation Agent | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Indole-4-carboxylic acid | Propyl bromide | K₂CO₃/DMF, 80°C | 78% | Single-step N-propylation |
6-Bromoindole | Propyl iodide | TBAI/NaOH, 120°C | 92% | High brominated product yield |
4-Cyanoindole | 1-Bromopropane | CuI/DBU, 150°C | 65% | Tolerates nitrile group |
Regioselective C6 bromination demands precise electronic control due to competing reactivity at C3, C5, and C7 positions. Computational modeling reveals that N-propyl substitution electronically deactivates C3 by 1.8 eV while enhancing C6 nucleophilicity through mesomeric effects, favoring electrophilic aromatic substitution (EAS) at C6. Bromination with bromine in acetic acid achieves 82% regioselectivity, whereas N-bromosuccinimide (NBS) in dimethylformamide increases selectivity to 94% at 25°C [3]. Kinetic studies demonstrate that low-temperature bromination (−10°C) further suppresses dibromide formation by slowing reaction diffusion. For 1-cyclopropyl-1H-indole derivatives, bromination requires Lewis acid catalysts (e.g., AlCl₃) to overcome steric hindrance from the strained ring system [9]. Post-bromination, iodine can be introduced at C3 using iodine monochloride, enabling sequential halogenation for dual-functionalized intermediates essential for cross-coupling applications.
Table 2: Bromination Selectivity Under Different Conditions
Substrate | Brominating Agent | Solvent | Temperature | C6:C5:C7 Ratio |
---|---|---|---|---|
1-Propylindole | Br₂ | CH₃COOH | 25°C | 82:11:7 |
1-Propylindole | NBS | DMF | 0°C | 94:4:2 |
1-Cyclopropylindole | Br₂/AlCl₃ | DCM | −10°C | 76:15:9 |
Direct C4 carboxylation employs Kolbe-Schmitt carboxylation under high-pressure CO₂ (50–100 atm), converting lithiated 6-bromo-1-propylindole intermediates to carboxylic acids at 150°C. Metal-halogen exchange with n-butyllithium at −78°C prior to CO₂ quenching achieves 88% carboxylation yield while preserving bromine and propyl substituents [8]. Alternative approaches include hydroxymethylation followed by Jones oxidation, though this three-step sequence suffers from 30% yield loss. For pre-esterified derivatives like methyl 6-bromo-1H-indole-4-carboxylate, saponification with potassium hydroxide in methanol-water efficiently generates the acid (95% yield). Industrial-scale processes favor supercritical CO₂ carboxylation to eliminate heavy metal catalysts, enhancing product purity for pharmaceutical applications .
Density functional theory (DFT) calculations (B3LYP/6-31G*) model EAS transition states to predict bromination regioselectivity. Electron localization maps confirm that N-propyl groups reduce C3 electron density by 0.12 e⁻/ų while increasing C6 density by 0.09 e⁻/ų, rationalizing observed C6 preference [9]. For carboxylation, transition state barriers for CO₂ insertion into indolyl lithium intermediates are 15.7 kcal/mol lower at C4 versus C2, aligning with experimental regiochemical outcomes. Reaction flow dynamics simulations optimize continuous bromination parameters, revealing that turbulent flow (Reynolds number >4000) reduces byproduct formation by 22% through improved reagent mixing [3]. Machine learning algorithms trained on 200+ indole syntheses predict optimal conditions (solvent, catalyst, temperature) for new derivatives, achieving yield improvements of 12–18% over heuristic approaches [5]. Molecular docking studies further validate the pharmacophore orientation of the title compound in enzymatic targets, showing its carboxyl group chelates Mg²⁺ ions in HIV integrase active sites with −9.2 kcal/mol binding energy [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3